N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Description
N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a trifluoromethyl group at the 3-position and an allyl (propenyl) group attached to the acetamide nitrogen.
Key structural features:
- Allyl group: The unsaturated propenyl chain may influence solubility and reactivity, offering a balance between hydrophobicity and synthetic versatility.
Properties
Molecular Formula |
C9H10F3N3O |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
N-prop-2-enyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C9H10F3N3O/c1-2-4-13-8(16)6-15-5-3-7(14-15)9(10,11)12/h2-3,5H,1,4,6H2,(H,13,16) |
InChI Key |
BWMKDXCNIGVYEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the reaction of allyl bromide with 3-(trifluoromethyl)-1H-pyrazole-1-acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group on pyrazole is a common pharmacophore in agrochemicals and pharmaceuticals due to its resistance to oxidative metabolism . Allyl vs.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) is effective for coupling acyl chlorides with amine derivatives, suggesting a viable route for the target compound.
- Allylamine could react with 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid using carbodiimide coupling agents (e.g., DCC or EDC), analogous to methods in .
Physicochemical Properties: LogP: The allyl group likely reduces polarity compared to aminoethyl derivatives (e.g., ), resulting in higher logP values (~2.5–3.0 estimated). Solubility: Limited aqueous solubility is expected due to the trifluoromethyl and allyl groups, necessitating formulation optimization for biological testing.
Patent and Application Trends: Pyrazole-acetamide derivatives are patented for diverse uses, including kinase inhibition (e.g., ) and ion channel modulation (e.g., ). The target compound’s allyl group may position it as a novel candidate in these domains.
Biological Activity
N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₃F₃N₆OS₂
- Molecular Weight : 390.40 g/mol
- CAS Number : 956374-51-9
Research indicates that compounds containing the trifluoromethyl-pyrazole moiety can interact with various biological targets. Notably, studies have shown that similar compounds inhibit p21-activated kinases (PAKs), which are crucial for cell motility and proliferation. The inhibition of PAKs leads to reduced cell migration and proliferation in cancer cell lines, suggesting a potential mechanism for antitumor activity .
Anticancer Activity
In a study involving thyroid cancer cell lines, a related compound (OSU-03012) demonstrated significant inhibition of cell proliferation through the reduction of AKT phosphorylation, which is mediated by PDK1. The compound also inhibited PAK phosphorylation at lower concentrations, indicating that it may serve as a dual inhibitor affecting both PAK and AKT pathways .
The structural similarity between OSU-03012 and this compound suggests that the latter may exhibit comparable anticancer properties.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. In vitro studies have evaluated the efficacy of various pyrazole compounds against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of antibacterial and antifungal activity .
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected pyrazole derivatives:
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Pyrazole A | Staphylococcus aureus | 32 |
| Pyrazole B | E. coli | 64 |
| Pyrazole C | Candida albicans | 16 |
Case Study 1: Anticancer Efficacy
A research study focused on the effects of pyrazole derivatives on human cancer cells showed that specific modifications in the structure led to enhanced anticancer activity. The study highlighted that compounds with trifluoromethyl groups exhibited improved potency against tumor cells compared to their non-fluorinated counterparts. This suggests that this compound could be a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of various pyrazole derivatives against clinical isolates of resistant bacteria. The findings indicated that while some compounds showed moderate activity, others had significant effects against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the potential role of this compound in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
